molecular formula C19H19BrN2O2S B2664473 (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-03-4

(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2664473
CAS No.: 865162-03-4
M. Wt: 419.34
InChI Key: WFDLQWWRELGDTN-VZCXRCSSSA-N
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Description

Key properties include:

  • Molecular formula: C₁₉H₁₉BrN₂O₄S₂
  • Average mass: 483.395 g/mol
  • Stereochemistry: Z-configuration at the benzothiazolylidene-benzamide bond .

Properties

IUPAC Name

2-bromo-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2S/c1-3-24-11-10-22-16-9-8-13(2)12-17(16)25-19(22)21-18(23)14-6-4-5-7-15(14)20/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDLQWWRELGDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 2-bromo-N-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2-amine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The target compound’s benzo[d]thiazole core differentiates it from thiadiazole-based analogs (e.g., ). Substitutents on the heterocycle critically modulate electronic and steric properties:

Compound (Source) Core Structure Substituents Molecular Weight Key Functional Groups
Target () Benzo[d]thiazol-2(3H)-ylidene 3-(2-ethoxyethyl), 6-(methylsulfonyl), 2-bromobenzamide 483.395 Bromo, ethoxyethyl, methylsulfonyl, benzamide
4g () 3H-[1,3,4]-thiadiazol-2-ylidene 3-(3-methylphenyl), 5-(3-dimethylamino-acryloyl), benzamide 392.48 Acryloyl, dimethylamino, benzamide
Compound 3ah () Benzo[d]thiazol-2(3H)-ylidene 3-(4-bromobenzyl), furan-2-yl - Bromo, furan
STING Agonist () Benzo[d]thiazol-2(3H)-ylidene 6-carbamoyl, 4-(3-hydroxypropoxy), oxazole-5-carboxamide 430.15 Carbamoyl, hydroxypropoxy, oxazole
Key Observations:

Electron-Withdrawing Groups : The target’s methylsulfonyl and bromo substituents enhance electrophilicity compared to carbamoyl () or acryloyl () groups.

Solubility : The ethoxyethyl chain in the target may improve lipophilicity relative to the hydroxypropoxy group in .

Reactivity : Bromine at position 2 (target) is poised for nucleophilic substitution, akin to bromoimidazo-thiadiazoles in .

Physicochemical and Reactivity Profiles

  • Melting Points : While the target’s mp is unreported, 4g () melts at 200°C, highlighting how rigid cores (e.g., thiadiazole) may elevate mp compared to flexible benzothiazoles .
  • Stability : The methylsulfonyl group in the target could enhance stability under basic conditions compared to esters or nitro groups ().

Biological Activity

(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structural features, including a bromine atom, a benzamide moiety, and a benzo[d]thiazole ring. The presence of the ethoxyethyl group enhances its solubility and biological interactions, making it a subject of interest in medicinal chemistry and drug discovery.

Structural Features

The structural formula of this compound can be represented as follows:

C19H22BrN3OS\text{C}_{19}\text{H}_{22}\text{BrN}_{3}\text{OS}

This compound contains several functional groups that contribute to its biological activity:

Functional Group Description Biological Activity
Thiazole RingContains sulfur and nitrogen atomsAntimicrobial, anticancer
Benzamide MoietyAmide group attached to a benzene ringAnti-inflammatory, analgesic
Ethoxyethyl GroupEnhances solubility and interaction with targetsImproves bioavailability

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity :
    • The compound has shown efficacy against various cancer cell lines. In vitro studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, compounds similar to this have been reported to significantly inhibit the growth of A431, A549, and H1299 cancer cells by downregulating key inflammatory markers such as IL-6 and TNF-α .
  • Antimicrobial Properties :
    • The thiazole derivatives are known for their antimicrobial activities. Studies suggest that this compound may exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, potentially disrupting bacterial cell wall synthesis .
  • Anti-inflammatory Effects :
    • Benzothiazole derivatives have been associated with anti-inflammatory properties. The compound may reduce inflammation by inhibiting the activity of pro-inflammatory cytokines .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation, leading to reduced cell proliferation and inflammatory responses.
  • Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing various signaling pathways critical for tumor growth or infection response.

Case Studies

Recent studies have investigated the biological activity of benzothiazole derivatives similar to this compound:

  • Study on Antitumor Activity :
    • A study synthesized several novel benzothiazole compounds and evaluated their anticancer effects. One active compound demonstrated significant inhibition of cancer cell proliferation at low micromolar concentrations, suggesting that structural modifications could enhance potency .
  • Antimicrobial Screening :
    • Another research effort focused on the antibacterial properties of thiazole derivatives, revealing that certain compounds exhibited substantial activity against common bacterial strains such as E. coli and S. aureus .

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